4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide
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Description
4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is a synthetic small molecule that has been synthesized using various methods.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on compounds with structural similarities to benzothiazoles and indoles, such as those mentioned in studies on antioxidant capacity, highlights their potential in elucidating the reaction pathways in assays like the ABTS/PP decolorization assay. These pathways are crucial for understanding how antioxidants interact with free radicals, which is significant in the context of oxidative stress and related diseases (Ilyasov et al., 2020).
Environmental Fate and Behavior of Related Compounds
Studies on the environmental fate and behavior of parabens, which share some functional group similarities with the compound , reveal the persistence and ubiquity of these compounds in aquatic environments. Such research underscores the importance of understanding the environmental impact of chemical compounds, including their degradation products and biotoxicity (Haman et al., 2015).
Synthetic Methodologies and Biological Importance
The synthesis and biological importance of benzothiazole derivatives are well-documented, reflecting a broad spectrum of biological activities. This underscores the potential of the compound of interest in medicinal chemistry, where its synthesis could lead to new therapeutic agents with diverse pharmacological activities (Rosales-Hernández et al., 2022).
Advanced Oxidation Processes for Degradation of Organic Pollutants
The application of advanced oxidation processes (AOPs) for the degradation of organic pollutants, including pharmaceuticals like acetaminophen, provides insights into the degradation pathways, by-products, and biotoxicity. This area of research is crucial for environmental chemistry and pollution control, suggesting potential applications for the compound in environmental remediation (Qutob et al., 2022).
properties
IUPAC Name |
4-benzylsulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-26-21-14-13-20(18-10-6-11-19(23(18)21)24(26)28)25-22(27)12-7-15-31(29,30)16-17-8-4-3-5-9-17/h3-6,8-11,13-14H,2,7,12,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLFOCEORJYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide |
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